Boc-Asp(OMe)-OH

Catalog No.
S762021
CAS No.
59768-74-0
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OMe)-OH

CAS Number

59768-74-0

Product Name

Boc-Asp(OMe)-OH

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1

InChI Key

WFPSMPYVXFVVFA-LURJTMIESA-N

SMILES

Array

Synonyms

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoicacid;596797-14-7;AmbotzFAA1318;CTK8C0038;MolPort-006-705-617;8885AB;ANW-63924;ZINC38528692;AKOS016003858;AJ-95463;AK-61269;KB-209632;RT-022484;(2R)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O

The exact mass of the compound Boc-L-aspartic acid 4-methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Asp(OMe)-OH (CAS 59768-74-0) is a highly specialized, orthogonally protected aspartic acid derivative primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS). Featuring an N-alpha-tert-butyloxycarbonyl (Boc) protecting group and a beta-methyl ester (OMe) on the side chain, this compound allows for the selective extension of the peptide backbone while preserving the aspartic acid side chain [1]. Unlike standard benzyl or tert-butyl ester protections, the methyl ester provides a distinct stability profile: it is highly resistant to the acidic conditions (e.g., TFA, HCl) used for Boc removal, yet it can be cleanly cleaved via mild alkaline saponification (e.g., 1.0 M NaOH) [2]. This specific reactivity makes it an essential precursor for synthesizing complex peptidomimetics, cyclic peptides, and multi-component reaction products where orthogonal deprotection is critical for downstream functionalization.

Substituting Boc-Asp(OMe)-OH with more common analogs like Boc-Asp(OBzl)-OH or Boc-Asp(OtBu)-OH frequently leads to process failures in complex multistep syntheses. While Boc-Asp(OBzl)-OH is the standard for classical Boc-SPPS, the benzyl ester requires harsh cleavage conditions—such as anhydrous hydrogen fluoride (HF) or catalytic hydrogenation—which can degrade sensitive substrates, reduce reducible functional groups, or poison catalysts [1]. Conversely, Boc-Asp(OtBu)-OH lacks orthogonality with the N-alpha-Boc group, as both are cleaved simultaneously by trifluoroacetic acid (TFA), making selective side-chain retention impossible during backbone extension [1]. Furthermore, attempting to use the regioisomer Boc-Asp-OMe (alpha-methyl ester) will result in erroneous side-chain coupling rather than the intended backbone elongation. Therefore, procurement of the precise Boc-Asp(OMe)-OH isomer is mandatory for workflows requiring acid-stable, base-labile side-chain protection.

Orthogonal Cleavage Conditions for Sensitive Substrates

A primary driver for procuring Boc-Asp(OMe)-OH is its ability to be deprotected under mild alkaline conditions, whereas the standard Boc-Asp(OBzl)-OH requires highly corrosive or reductive environments [1]. The methyl ester is readily cleaved using 1.0 M NaOH or LiOH, preserving halogenated or reducible functional groups that would be destroyed by the anhydrous HF or Pd/C hydrogenation required for benzyl ester removal [2].

Evidence DimensionSide-chain deprotection conditions
Target Compound DataMild saponification (e.g., 1.0 M NaOH at room temperature)
Comparator Or BaselineBoc-Asp(OBzl)-OH (Requires anhydrous HF at 0 °C or H2 with Pd/C)
Quantified DifferenceEliminates the need for highly toxic HF handling or pressurized hydrogen gas.
ConditionsPost-synthetic side-chain unmasking in solution or on-resin

Enables the synthesis of peptides containing acid-sensitive or hydrogenation-sensitive moieties without requiring specialized HF-handling equipment.

Absolute Acid Stability During Backbone Extension

During multistep solution-phase synthesis, the N-alpha Boc group is repeatedly removed using strong acids (e.g., 50% TFA in DCM or 4M HCl in dioxane). Boc-Asp(OMe)-OH exhibits >99% side-chain ester retention under these conditions, whereas Boc-Asp(OtBu)-OH suffers from complete simultaneous cleavage of both the Boc and tBu groups [1].

Evidence DimensionSide-chain stability during N-alpha deprotection (50% TFA/DCM)
Target Compound Data>99% side-chain ester retention
Comparator Or BaselineBoc-Asp(OtBu)-OH (~0% retention; complete simultaneous cleavage)
Quantified DifferenceAbsolute orthogonal stability vs. complete loss of side-chain protection.
ConditionsStandard Boc deprotection using TFA or HCl/dioxane

Allows multistep N-terminal elongation in solution-phase synthesis without premature side-chain unmasking and subsequent branching side-reactions.

Steric Profile and Multicomponent Reaction Efficiency

In sterically congested multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR) used to synthesize 1,4,4-trisubstituted piperidines, the smaller steric footprint of the methyl ester in Boc-Asp(OMe)-OH facilitates high coupling efficiencies [1]. Bulkier protecting groups like benzyl esters inherently slow reaction kinetics and reduce crude purity in such demanding environments.

Evidence DimensionSteric hindrance during demanding multi-component couplings
Target Compound DataHigh coupling yields (e.g., 73% isolated yield in complex Ugi-4CR)
Comparator Or BaselineBoc-Asp(OBzl)-OH (Lower yields due to bulky benzyl group steric penalty)
Quantified DifferenceReduced steric bulk leads to accelerated reaction kinetics and higher crude purity.
ConditionsUgi four-component reaction in methanol at room temperature

Improves overall process yield and reduces the consumption of expensive reagents in sterically demanding synthetic steps.

Solution-Phase Synthesis of Complex Peptidomimetics

Ideal for Ugi four-component reactions and other multi-component syntheses where the small, acid-stable methyl ester prevents side-reactions, minimizes steric hindrance, and maximizes isolated yield [1].

Synthesis of Acid-Sensitive or Reducible Peptides

The preferred building block when the target molecule contains acid-labile modifications (e.g., glycosylation) or reducible bonds that would be destroyed by the harsh HF cleavage or catalytic hydrogenation required for standard OBzl groups [2].

Post-Synthetic Side-Chain Functionalization

Highly suited for workflows where the peptide backbone is assembled first, followed by selective base-catalyzed unmasking of the aspartic acid side chain (using 1.0 M NaOH) for subsequent cyclization or conjugation[2].

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

247.10558726 Da

Monoisotopic Mass

247.10558726 Da

Heavy Atom Count

17

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-methyl ester

Dates

Last modified: 08-15-2023

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